![molecular formula C22H20ClN3O B13368450 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B13368450.png)
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol
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Overview
Description
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is notable for its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine core linked to a phenol group. Imidazo[1,2-a]pyridines are recognized for their wide range of applications in medicinal chemistry and material science due to their structural characteristics .
Preparation Methods
The synthesis of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol typically involves multi-step reactions starting from readily available chemicals. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of an aldehyde or ketone with an amine to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds in a single reaction vessel, increasing efficiency.
Oxidative Coupling: This method involves the coupling of two molecules through an oxidation process, often catalyzed by transition metals.
Tandem Reactions: These are sequences of reactions where the product of one reaction becomes the reactant for the next, all within the same reaction vessel.
Industrial production methods often involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: The parent compound, which lacks the chloro and phenol substitutions.
3-Bromoimidazo[1,2-a]pyridine: A derivative with a bromine substitution at the 3-position.
6-Bromo-2-chloroquinolin-3-yl: A related compound with a different heterocyclic core.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.
Biological Activity
4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H19ClN2O
- Molecular Weight : 320.81 g/mol
- CAS Number : [Not provided in the search results]
Structural Features
The compound features:
- A chloro-substituted imidazo[1,2-a]pyridine core.
- An isopropylanilino group that may influence its interaction with biological targets.
- A phenolic hydroxyl group which can participate in hydrogen bonding.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the imidazo[1,2-a]pyridine moiety is associated with enhanced antimicrobial activity against various bacterial strains .
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications for treating autoimmune diseases .
Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound was shown to significantly reduce cell viability in a dose-dependent manner. The study reported IC50 values ranging from 5 to 15 µM across different cell lines .
Study 2: Antimicrobial Activity
A recent investigation evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting moderate antibacterial activity .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Induction of apoptosis via caspase activation | |
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Inhibition | Inhibition of DHODH |
Table 2: Case Study Results
Properties
Molecular Formula |
C22H20ClN3O |
---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
4-[6-chloro-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C22H20ClN3O/c1-14(2)15-3-8-18(9-4-15)24-22-21(16-5-10-19(27)11-6-16)25-20-12-7-17(23)13-26(20)22/h3-14,24,27H,1-2H3 |
InChI Key |
LFDQVPFCDLJFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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